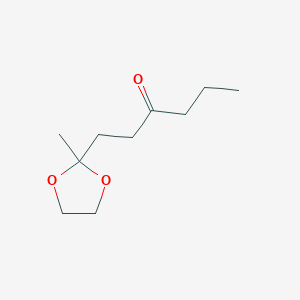
N-(2-Methylphenyl)-N-nitroso-N'-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea is an organic compound that belongs to the class of nitrosoureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their ability to act as alkylating agents. The structure of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea consists of a nitroso group attached to a urea moiety, with a 2-methylphenyl and a propan-2-yl group as substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea typically involves the reaction of 2-methylphenyl isocyanate with nitrosating agents under controlled conditions. One common method is to react 2-methylphenyl isocyanate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the urea moiety under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea has several applications in scientific research:
Biology: Studied for its potential as an alkylating agent in DNA modification.
Medicine: Investigated for its anticancer properties due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea involves the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules. The nitroso group can form nitrenium ions, which are highly reactive and can interact with DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its anticancer activity, where it induces cytotoxic effects in rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methylphenyl)-N-nitroso-N’-methylurea
- N-(2-Methylphenyl)-N-nitroso-N’-ethylurea
- N-(2-Methylphenyl)-N-nitroso-N’-butylurea
Uniqueness
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea is unique due to its specific substituents, which influence its reactivity and biological activity. The presence of the 2-methylphenyl group provides steric hindrance, affecting the compound’s interaction with biological targets. Additionally, the propan-2-yl group enhances its lipophilicity, potentially improving its cellular uptake and distribution.
Propiedades
Número CAS |
110396-90-2 |
|---|---|
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-1-nitroso-3-propan-2-ylurea |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)12-11(15)14(13-16)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,12,15) |
Clave InChI |
LAEDUIAHMCLHDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C(=O)NC(C)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


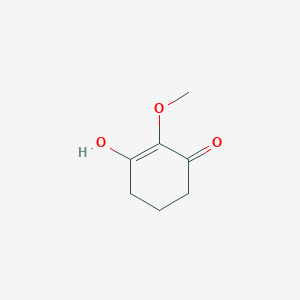
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)

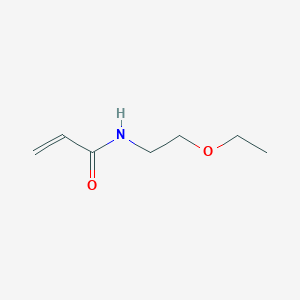
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)



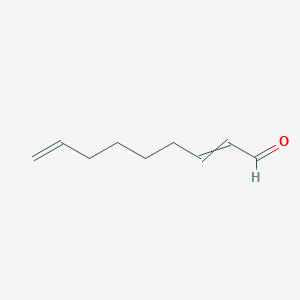
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
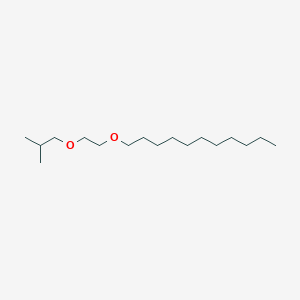
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
silane](/img/structure/B14331173.png)
